molecular formula C17H23N3OS B4170098 3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4170098
M. Wt: 317.5 g/mol
InChI Key: KFJUAAIWXDKJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPDPQ and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MPDPQ is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine by neurons, leading to increased levels of dopamine in the brain. It may also act as a partial agonist at dopamine receptors, further increasing dopamine activity.
Biochemical and Physiological Effects
MPDPQ has been found to have interesting biochemical and physiological effects. It has been shown to increase dopamine release and uptake in the brain, leading to increased locomotor activity in animal models. It has also been found to have anxiolytic and antidepressant-like effects, suggesting potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPDPQ is its high potency and selectivity for dopamine receptors. This makes it a useful tool for studying dopamine function in the brain. However, one limitation is its potential for abuse, as it has been found to have stimulant properties in animal models. Careful consideration should be given to the use of MPDPQ in lab experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for the study of MPDPQ. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use as a tool for studying dopamine function in the brain. More research is needed to fully understand its mechanism of action and its effects on dopamine release and uptake. Finally, the potential for abuse and addiction should be further studied to determine the safety of MPDPQ for use in scientific research.
Conclusion
In conclusion, MPDPQ is a synthetic compound that has been studied for its potential use in scientific research. It has interesting effects on dopamine function in the brain and has potential use in the treatment of neurological disorders. However, its potential for abuse and addiction should be carefully considered, and appropriate safety measures should be taken when using it in lab experiments. Further research is needed to fully understand its mechanism of action and its potential uses in scientific research.

Scientific Research Applications

MPDPQ has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting effects on the brain, including the modulation of dopamine release and uptake. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-13-7-4-5-10-19(13)11-6-12-20-16(21)14-8-2-3-9-15(14)18-17(20)22/h2-3,8-9,13H,4-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJUAAIWXDKJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[3-(2-methyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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